4-Methylbenzenediazonium
Overview
Description
4-Methylbenzenediazonium is an organic compound with the molecular formula C7H7N2. It belongs to the class of diazonium compounds, which are a group of organic compounds sharing a common functional group [R−N+≡N]X− where R can be any organic group, such as an alkyl or an aryl, and X is an inorganic or organic anion .
Synthesis Analysis
The synthesis of 4-Methylbenzenediazonium involves the reaction of polarized ethylenes, such as β-enaminoamides, with 4-methylbenzenediazonium tetraphenylborates . The reaction conditions controlled the formation and relative content of these compounds in the reaction mixtures .Molecular Structure Analysis
The molecular structure of 4-Methylbenzenediazonium is characterized by its molecular formula C7H7N2. It has an average mass of 119.143 Da and a monoisotopic mass of 119.060371 Da .Chemical Reactions Analysis
The butanolysis of 4-methylbenzenediazonium ions in binary BuOH/H2O mixtures and in reverse micelles has been studied . The results can be interpreted in terms of two competitive reaction pathways, one heterolytic and one homolytic .Physical And Chemical Properties Analysis
4-Methylbenzenediazonium has several physical and chemical properties. It has a polar surface area of 28 Å^2. Other properties such as density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are also associated with this compound .Scientific Research Applications
Electrochemical Monitoring
The spontaneous decomposition of 4-methylbenzenediazonium tetrafluoroborate (4MBD) was examined. Differential Pulse Polarography (DPP) was used to study its electrochemical processes and those of derivatized azo dyes. This technique demonstrated sensitivity in detecting arenediazonium ions and derivatized azo dyes (Pazo-Llorente, Bravo-Díaz, & González-Romero, 2001).
Synthesis of Heterocyclic Compounds
4-Methylbenzenediazonium tetraphenylborate reacts with substituted β-enaminoamides to produce oxazaborines, diazaborinones, and triazaborines. This reaction is influenced by the presence or absence of base, affecting the proportions of these heterocyclic compounds (Svobodová et al., 2009).
Investigation of Decomposition Products
The effects of solvent composition, acidity, and temperature on the decomposition of 4MBD ions were explored. Products like 4-cresol, 4-phenetole, and toluene were identified, showing a shift in reaction mechanism under varying conditions (Fernández‐Alonso & Bravo-Díaz, 2010).
Electrochemical and Photovoltaic Studies
Studies on molecular layers formed from 4-methylbenzenediazonium on silicon substrates revealed insights into electron transport mechanisms. This was achieved through Ultra High Vacuum Scanning Tunneling Microscopy (UHV STM) and X-Ray Photoelectron Spectroscopy (XPS) analyses (Pandey et al., 2007).
Solvolytic Reactions and Mechanism
The solvolyses of 4MBD ions in various solvents were studied, indicating heterolytic mechanisms in reactions, particularly with trifluoroethanol/water mixtures. This provided insights into reaction kinetics and the influence of solvent composition on these processes (Fernández‐Alonso & Bravo-Díaz, 2010).
Modification of Electrodes
Electrochemical grafting using 4-azidobenzenediazonium salt and click chemistry was utilized to modify glassy carbon electrode surfaces. This methodology demonstrated the potential for creating sensors with electrocatalytic abilities (Coates & Nyokong, 2012).
properties
IUPAC Name |
4-methylbenzenediazonium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N2/c1-6-2-4-7(9-8)5-3-6/h2-5H,1H3/q+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYMLCYZEMSNBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[N+]#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
32066-79-8 (sulfate (1:1) salt), 38258-26-3 (sulfate (2:1) salt), 459-44-9 (tetrafluoroborate salt) | |
Record name | 4-Methylbenzenediazonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057573521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID60206203 | |
Record name | 4-Methylbenzenediazonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methylbenzenediazonium | |
CAS RN |
57573-52-1 | |
Record name | 4-Methylbenzenediazonium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057573521 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylbenzenediazonium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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